Welcome to the BenchChem Online Store!
molecular formula C8H7NO2S B8717759 (R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

Cat. No. B8717759
M. Wt: 181.21 g/mol
InChI Key: ZMXXJTYWZJLIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07049312B1

Procedure details

A solution of 3-chloroperbenzoic acid (1.35 g, 6.6 mmol) in dry dichloromethane (40 ml) was added dropwise to an ice cooled solution of 2H-1,4-benzothiazin-3(4H)-one (1.10 g, 6.6 mmol) in dry dichloromethane (100 ml) with stirring. The reaction mixture was allowed to reach room temperature, then stirred overnight. The product was collected by filtration and washed with dichloromethane. Yield 0.54 g (45%) mp 184–6° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[S:12]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14](=[O:22])[CH2:13]1>ClCCl>[O:9]=[S:12]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14](=[O:22])[CH2:13]1

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
S1CC(NC2=C1C=CC=C2)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Name
Type
Smiles
O=S1CC(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.